![molecular formula C13H14N2O B2952803 2-Methyl-4-(pyridin-3-ylmethoxy)aniline CAS No. 926266-25-3](/img/structure/B2952803.png)
2-Methyl-4-(pyridin-3-ylmethoxy)aniline
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Overview
Description
“2-Methyl-4-(pyridin-3-ylmethoxy)aniline” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from pharmaceutical synthesis to catalyst development.
Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(pyridin-3-ylmethoxy)aniline” is C13H14N2O . This compound contains a pyridine ring attached to an aniline group via a methoxy bridge .Scientific Research Applications
Antitumor Activity
Compounds containing “2-Methyl-4-(pyridin-3-ylmethoxy)aniline” have been investigated for their potential as antitumor drug candidates. Molecular docking studies suggest that these compounds could interact with BCR-ABL kinase, which is significant in personalized cancer therapy .
Anticancer Activity
These compounds have also shown excellent antiproliferative activity against certain cancer cell lines, such as A549 (lung cancer) and HCT116 (colorectal cancer), indicating their potential use in anticancer treatments .
Mechanism of Action
Target of Action
Similar compounds such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been used for the preparation of disubstituted (arylamino)quinolinecarbonitriles, which are orally active irreversible inhibitors of human epidermal growth factor receptor-2 (her2) kinase activity .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenylalkylamines . These compounds typically act by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes.
Pharmacokinetics
The compound’s molecular weight (21426306 ) suggests that it may have favorable absorption and distribution characteristics
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(pyridin-3-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8H,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVUWJBLFGBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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